N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally similar to N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. These methods aim to achieve high purity and yield while maintaining the structural integrity of the complex molecules (Dumoulin et al., 1998; Ikunaka et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure. These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule, which are pivotal for its biological activities (Baranova et al., 2012).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction. The specific reactivity patterns help in modifying the compound for various applications (Saxena et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. These properties are determined through a combination of experimental techniques and are essential for the compound's formulation and delivery (Al-Ostoot et al., 2020).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound's behavior in biological systems and its overall efficacy. Studies on related compounds have provided insights into these properties through comprehensive analytical methods (Duran & Canbaz, 2013).
Future Directions
The future directions for “N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide” and its derivatives could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . This could potentially lead to the discovery of new anticancer agents .
Mechanism of Action
Biochemical Pathways
The compound’s mode of action affects various biochemical pathways. Specifically, it modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . For instance, one of its derivatives, 3-N-2-methylquinoline 20, has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(7-11-9-18-14-4-2-1-3-13(11)14)19-12-5-6-15-16(8-12)22-10-21-15/h1-6,8-9,18H,7,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJRHJCNWWMMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.